molecular formula C18H14Cl2O5 B11629813 Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B11629813
M. Wt: 381.2 g/mol
InChI Key: LWPYXEOKDVGXAR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran ring with various functional groups

Preparation Methods

The synthesis of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of key intermediates such as 3,5-dichloro-4-methoxyphenylboronic acid . The process may involve catalytic hydrogenation, Bamberger rearrangement, and greener addition reactions in a continuous flow reactor . Industrial production methods focus on optimizing yield, purity, and environmental impact.

Chemical Reactions Analysis

Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of functional groups and the benzofuran ring, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C18H14Cl2O5

Molecular Weight

381.2 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14Cl2O5/c1-3-24-18(22)15-11-8-10(21)4-5-14(11)25-16(15)9-6-12(19)17(23-2)13(20)7-9/h4-8,21H,3H2,1-2H3

InChI Key

LWPYXEOKDVGXAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

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